3-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
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Overview
Description
3-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a benzamide moiety, which contributes to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with a halogenated benzaldehyde under basic conditions to form the thiazolidinone ring.
Introduction of the Benzamide Moiety: The benzamide group is introduced through a nucleophilic substitution reaction, where the thiazolidinone intermediate reacts with a chlorinated benzamide derivative.
Final Coupling: The final step involves the coupling of the octyloxybenzylidene group to the thiazolidinone core, typically using a condensation reaction under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the thiazolidinone ring or the benzamide moiety.
Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
3-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism of action of 3-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide moiety can enhance binding affinity and specificity, while the octyloxybenzylidene group can modulate the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 3-chloro-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
3-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is unique due to its combination of a thiazolidinone core and a benzamide moiety, which provides a distinct set of chemical and biological properties. The presence of the octyloxybenzylidene group further enhances its solubility and membrane permeability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H27ClN2O3S2 |
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Molecular Weight |
503.1 g/mol |
IUPAC Name |
3-chloro-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C25H27ClN2O3S2/c1-2-3-4-5-6-7-15-31-21-13-11-18(12-14-21)16-22-24(30)28(25(32)33-22)27-23(29)19-9-8-10-20(26)17-19/h8-14,16-17H,2-7,15H2,1H3,(H,27,29)/b22-16- |
InChI Key |
FSAMUJPTSHAWOD-JWGURIENSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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